molecular formula C9H15NO2S B7858923 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine

Cat. No. B7858923
M. Wt: 201.29 g/mol
InChI Key: FOYSLXMZNZUMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Several studies have focused on the neurochemical pharmacology of psychoactive substances related to 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine. These substances are known for their high potency agonists at 5-HT2A receptors, which are associated with hallucinogenic activity, with little psychostimulant activity (Eshleman et al., 2018).

  • Research has characterized the metabolic pathways and cytochrome P450 enzymes involved in the metabolism of similar compounds, which is crucial for understanding their pharmacokinetics and potential drug-drug interactions (Nielsen et al., 2017).

  • Case studies have been conducted to understand the clinical implications and toxicology of these substances, including severe intoxication cases, which helps in medical diagnostics and treatment (Poklis et al., 2014).

  • Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including variants of 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine, have been conducted, which aids in forensic analysis and detection (Zuba & Sekuła, 2013).

  • Studies on the adverse cardiac effects of related compounds in vitro and in vivo have been important for understanding the safety profile and potential health risks (Yoon et al., 2019).

  • Research on the synthesis and characterization of related chemical compounds, like 2-(thiophen-2-yl) Ethanamine, has contributed to the development of synthetic methodologies and analytical techniques (Wei Yun-yang, 2007).

  • The potential CYP- and UGT-derived metabolites of psychoactive drugs like 25B-NBOMe have been characterized, contributing to the understanding of their metabolism and detection in biological samples (Boumrah et al., 2016).

  • Studies have been conducted on the severe toxicity associated with NBOMes, a class of drugs related to 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine, which is crucial for medical and public health awareness (Isbister et al., 2015).

properties

IUPAC Name

2,2-dimethoxy-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-11-9(12-2)7-10-6-8-4-3-5-13-8/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYSLXMZNZUMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine

Synthesis routes and methods

Procedure details

Thiophene-2-carboxaldehyde (22.4g, 200 mmol) was dissolved in anhydrous ethanol (200 mL) and treated with 2,2-dimethoxyethanamine (26.6 g, 200 mmol) and para-toluenesulfonic acid hydrate (0.1 g, catalytic) and the mixture heated to reflux for 4 h. The reaction was allowed to cool down to room temperature and sodium borohydride (7.6 g, 200 mmol) was added in small portions to the reaction. Following complete addition, the reaction was stirred at room temperature for 15 min, then at reflux for 2 h. The reaction was allowed to cool down to room temperature and all the volatiles removed in vacuo. The residue was dissolved in ethyl acetate and was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, passed through a pad of silica gel, concentrated and placed on a vacuum line to afford an off-white solid. Yield=40.1 g. MS (M+H)+ 202.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.